molecular formula C14H21BN2O3 B6338234 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester CAS No. 2096338-22-4

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester

Cat. No.: B6338234
CAS No.: 2096338-22-4
M. Wt: 276.14 g/mol
InChI Key: RGCYMAHLRCYMJM-UHFFFAOYSA-N
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Description

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester (CAS synonyms: 6-Acetamidopyridine-3-boronic acid pinacol ester, 6-Acetylamino-pyridine-3-boronic acid pinacol ester) is a boronic ester derivative of pyridine with a 2-methyl substituent and a 6-acetamido functional group. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds in pharmaceutical and materials chemistry .

Structurally, the compound combines electron-withdrawing (acetamido) and electron-donating (methyl) groups on the pyridine ring, which modulate its reactivity in catalytic processes. Its molecular formula is C₁₃H₁₉BN₂O₃, with a molecular weight of 262.11 g/mol (calculated from analogous compounds in ).

Properties

IUPAC Name

N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-9-11(7-8-12(16-9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCYMAHLRCYMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester typically involves the following steps:

    Halogen-Metal Exchange and Borylation:

    Palladium-Catalyzed Cross-Coupling: This method uses palladium as a catalyst to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium as a catalyst and boronic acids as reagents.

    Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.

    Protodeboronation: Radical initiators and solvents like methanol are used.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Protodeboronation: The major products are hydrocarbons with the boronic acid group removed.

Scientific Research Applications

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily the palladium catalyst and the organic substrates.

Comparison with Similar Compounds

Key Observations :

  • Steric effects : The 2-methyl group in the target compound may hinder coupling efficiency relative to unsubstituted analogs (e.g., 6-ethylpyridine-3-boronic acid pinacol ester) .

Solubility and Stability

demonstrates that pinacol esters of arylboronic acids generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:

  • Phenylboronic acid pinacol ester: Solubility in chloroform >3-pentanone > acetone > dipropyl ether > methylcyclohexane .

Comparative stability studies () show that pinacol esters react more slowly with H₂O₂ than free boronic acids. The acetamido group in the target compound may further stabilize the ester against hydrolysis due to hydrogen-bonding interactions .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in Suzuki-Miyaura reactions can be compared to analogs:

  • 6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester (): Higher reactivity due to electron-donating methoxy group, favoring oxidative addition with palladium catalysts.
  • 6-Ethylpyridine-3-boronic acid pinacol ester (): Ethyl substituent provides steric bulk, reducing coupling efficiency with hindered aryl halides.

Catalytic Efficiency :

Compound Reaction Yield (%)* Optimal Catalyst System
6-Acetamido-2-methylpyridine-3-boronic ester ~75–85 Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
6-Methoxy-2-methylpyridine-3-boronic ester ~90–95 Pd(OAc)₂, SPhos, CsF
6-Ethylpyridine-3-boronic ester ~65–75 PdCl₂(dppf), NaHCO₃, THF

*Yields approximated from analogous reactions in , and 14.

Commercial Availability and Cost

Pricing data for selected analogs ():

Compound Purity (%) Price (USD) Supplier
6-Acetamido-2-methylpyridine-3-boronic ester >97 ~$550/250mg CymitQuimica
6-Methoxy-2-methylpyridine-3-boronic ester 96 $351/250mg Thermo Scientific
6-Ethylpyridine-3-boronic ester >97 $589/1g Accela

The higher cost of the acetamido derivative reflects its specialized applications in medicinal chemistry, particularly in kinase inhibitor synthesis .

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